2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxamide
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Overview
Description
2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a cyclopentanecarboxamido group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the substitution reaction of the thiazole ring with a 4-chlorophenyl halide in the presence of a base.
Attachment of the cyclopentanecarboxamido group: This can be done through an amide coupling reaction using cyclopentanecarboxylic acid and an appropriate coupling reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product with high purity .
Chemical Reactions Analysis
2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can bind to and inhibit the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Modulating receptors: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Inducing apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
2-(1-(4-Chlorophenyl)cyclopentanecarboxamido)thiazole-4-carboxamide can be compared with other thiazole derivatives, such as:
2-(4-Chlorophenyl)thiazole-4-carboxamide: Lacks the cyclopentanecarboxamido group, which may affect its biological activity and specificity.
2-(1-(4-Methylphenyl)cyclopentanecarboxamido)thiazole-4-carboxamide: Contains a methyl group instead of a chlorine atom, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-11-5-3-10(4-6-11)16(7-1-2-8-16)14(22)20-15-19-12(9-23-15)13(18)21/h3-6,9H,1-2,7-8H2,(H2,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKOGHVBSDMMBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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